4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Overview
Description
Preparation Methods
The synthesis of 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 4-bromophenoxyacetic acid with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but different functional groups, which may result in distinct chemical and biological properties.
4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Another similar compound with variations in the substituents, leading to potential differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQLGBKIFMZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320259 | |
Record name | 4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807936 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303794-47-0 | |
Record name | 4-[2-(4-bromophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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